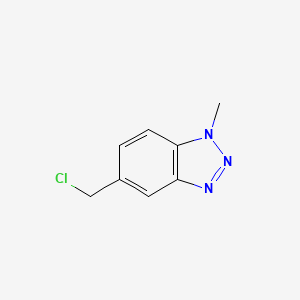

5-(chloromethyl)-1-methyl-1H-1,2,3-benzotriazole

Vue d'ensemble

Description

5-(chloromethyl)-1-methyl-1H-1,2,3-benzotriazole: is a heterocyclic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including corrosion inhibition, pharmaceuticals, and as intermediates in organic synthesis. The presence of a chloromethyl group at the 5-position and a methyl group at the 1-position of the benzotriazole ring imparts unique chemical properties to this compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-(chloromethyl)-1-methyl-1H-1,2,3-benzotriazole typically involves the chloromethylation of 1-methyl-1H-1,2,3-benzotriazole. This can be achieved using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of an intermediate benzyl alcohol, which is subsequently converted to the chloromethyl derivative under acidic conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization.

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: The chloromethyl group in 5-(chloromethyl)-1-methyl-1H-1,2,3-benzotriazole is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols, leading to the formation of various substituted derivatives.

Oxidation Reactions: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, resulting in the formation of corresponding carboxylic acids or aldehydes.

Reduction Reactions: Reduction of this compound can be achieved using hydrogenation catalysts like palladium on carbon, leading to the formation of the corresponding methyl derivative.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

Reduction: Hydrogen gas in the presence of palladium on carbon catalyst under mild pressure and temperature conditions.

Major Products:

- Substituted benzotriazoles with various functional groups depending on the nucleophile used.

- Carboxylic acids or aldehydes from oxidation reactions.

- Methyl derivatives from reduction reactions.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of benzotriazole derivatives, including 5-(chloromethyl)-1-methyl-1H-1,2,3-benzotriazole. Research indicates that compounds containing this structure exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of benzotriazole have been shown to possess potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL . Additionally, a series of oxazolidinone derivatives linked to benzotriazole demonstrated superior antibacterial effects compared to traditional antibiotics like linezolid .

Antiparasitic Properties

The compound has also been evaluated for its antiparasitic activity. A notable study reported that N-benzenesulfonylbenzotriazole exhibited dose-dependent growth inhibition against Trypanosoma cruzi, the causative agent of Chagas disease. At a concentration of 50 μg/mL, it induced a 95% mortality rate in trypomastigotes . This underscores the potential of benzotriazole derivatives in developing new treatments for parasitic infections.

Chemical Synthesis

Reagent in Organic Synthesis

this compound serves as a valuable reagent in various organic synthesis reactions. It is utilized in Gewald cyclocondensation reactions and the preparation of N-(benzotriazol-1-ylmethyl) heterocycles by reacting with nitrogen-containing compounds . Furthermore, it plays a crucial role in synthesizing palladium complexes used in Heck and Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis .

Materials Science

Corrosion Inhibition

Benzotriazole and its derivatives are widely recognized for their effectiveness as corrosion inhibitors for copper and its alloys. They function by forming protective layers on metal surfaces, thus preventing corrosion in various environments such as cooling systems and hydraulic fluids . The stability and solubility of benzotriazole make it an ideal candidate for these applications.

Photostabilization

The compound is also employed as a photostabilizer in plastics and coatings. Its ability to absorb UV light helps protect materials from degradation caused by exposure to sunlight, thereby extending their lifespan . This application is particularly valuable in industries where material durability is critical.

Environmental Applications

Wastewater Treatment

Recent studies have explored the use of benzotriazole derivatives in wastewater treatment processes. For example, MAF-5-Co-based adsorbents have shown high efficiency in removing benzotriazole from aqueous solutions, highlighting its potential role in environmental remediation strategies . The adsorption mechanisms are influenced by pH levels and specific interactions between the adsorbent and the compound.

Case Studies

Mécanisme D'action

The mechanism of action of 5-(chloromethyl)-1-methyl-1H-1,2,3-benzotriazole and its derivatives often involves the interaction with nucleophilic sites in biological molecules. The chloromethyl group can form covalent bonds with nucleophilic amino acids in proteins, leading to the inhibition of enzyme activity or disruption of protein function. This mechanism is particularly relevant in the context of antimicrobial and anticancer activities, where the compound can interfere with essential biological processes in pathogens or cancer cells.

Comparaison Avec Des Composés Similaires

5-(chloromethyl)isoxazole: Similar in structure but contains an isoxazole ring instead of a benzotriazole ring.

2-chloro-5-(chloromethyl)pyridine: Contains a pyridine ring and is used in the synthesis of pharmaceutical compounds.

5-(chloromethyl)furfural: A furan derivative used in the production of bio-based chemicals.

Uniqueness: 5-(chloromethyl)-1-methyl-1H-1,2,3-benzotriazole is unique due to its benzotriazole core, which imparts distinct chemical reactivity and stability. The presence of both chloromethyl and methyl groups enhances its versatility in synthetic applications, making it a valuable intermediate in organic synthesis and industrial processes.

Activité Biologique

5-(Chloromethyl)-1-methyl-1H-1,2,3-benzotriazole is a compound belonging to the benzotriazole family, known for its diverse biological activities. This article delves into its biological activity, including antibacterial, antifungal, and antiparasitic properties, supported by case studies and research findings.

Antibacterial Activity

Benzotriazole derivatives, including this compound, have shown significant antibacterial properties against various strains. Notably:

- Minimum Inhibitory Concentration (MIC) values for certain derivatives have been reported between 12.5 to 25 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria .

- A study indicated that compounds with halogen substitutions exhibited enhanced antibacterial effects. For instance, derivatives with trifluoromethyl groups were comparable to nitrofurantoin in their efficacy against MRSA .

Antifungal Activity

The antifungal properties of benzotriazole derivatives are also noteworthy:

- Compounds have demonstrated MIC values against Candida albicans ranging from 1.6 μg/mL to 25 μg/mL . The introduction of electron-withdrawing groups like –Cl and –NO2 has been found to increase antifungal potency .

- Research involving N-benzenesulfonylbenzotriazoles indicated a dose-dependent inhibitory effect on Trypanosoma cruzi, with a significant reduction in parasite numbers observed at concentrations of 25 μg/mL and 50 μg/mL .

Antiparasitic Activity

This compound has also been evaluated for its antiparasitic effects:

- In vitro studies revealed that certain derivatives could reduce the viability of Trypanosoma cruzi epimastigotes significantly after 72 hours of treatment. The compound's effectiveness was notably higher against the trypomastigote form compared to the epimastigote .

Structure-Activity Relationship (SAR)

The biological activity of benzotriazole derivatives is closely linked to their chemical structure. Key findings include:

- The presence of bulky hydrophobic groups enhances antimicrobial activity due to improved membrane penetration.

- Substituents at specific positions on the benzotriazole ring can either enhance or diminish activity; for example, substitution at position 5 with electron-withdrawing groups generally increases potency .

Table: Summary of Biological Activities

| Activity Type | Compound | MIC (μg/mL) | Reference |

|---|---|---|---|

| Antibacterial | Trifluoromethyl derivative | 12.5 - 25 | |

| Antifungal | Benzotriazole derivative | 1.6 - 25 | |

| Antiparasitic | N-benzenesulfonyl derivative | 25 - 50 |

Study on Antibacterial Properties

A comprehensive study evaluated the antibacterial efficacy of various benzotriazole derivatives against clinical strains. The results indicated that:

- Compounds with specific structural modifications showed enhanced potency against both MRSA and MSSA strains.

- The study highlighted the potential for developing new antibiotics based on these derivatives due to their unique mechanisms of action .

Research on Antifungal Efficacy

In another significant study, researchers explored the antifungal activity of benzotriazole compounds against Candida species:

Propriétés

IUPAC Name |

5-(chloromethyl)-1-methylbenzotriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3/c1-12-8-3-2-6(5-9)4-7(8)10-11-12/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKXUAZIEBAPBNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)CCl)N=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.